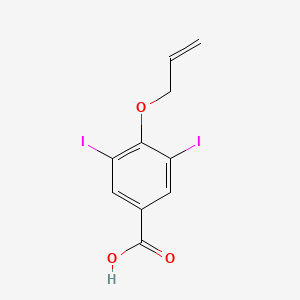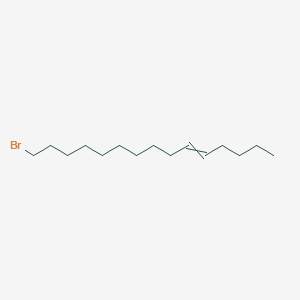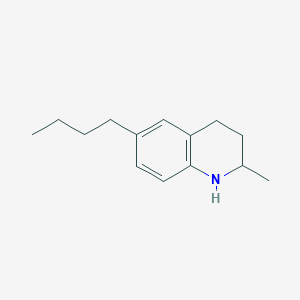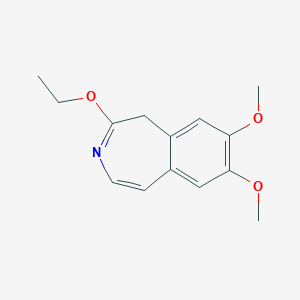![molecular formula C16H14O B14366902 ([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone CAS No. 93301-48-5](/img/structure/B14366902.png)
([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is an organic compound that features a biphenyl group attached to a cyclopropylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone typically involves the formation of the cyclopropylmethanone group followed by its attachment to the biphenyl structure. One common method for synthesizing cyclopropanes is through the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be employed to generate cyclopropyl groups from alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes or receptors. The biphenyl moiety can participate in π-π stacking interactions, influencing the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the biphenyl group.
Biphenylmethanone: Contains the biphenyl group but lacks the cyclopropyl moiety.
Cyclopropylphenylmethanone: Contains a single phenyl group instead of a biphenyl group.
Uniqueness
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is unique due to the combination of the biphenyl and cyclopropylmethanone groups, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
93301-48-5 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
cyclopropyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c17-16(13-10-11-13)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI 键 |
XGOIQEMMNNIPQV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



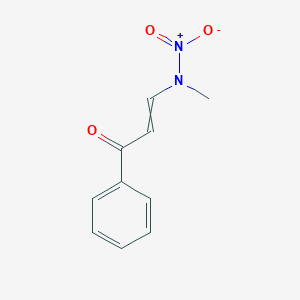
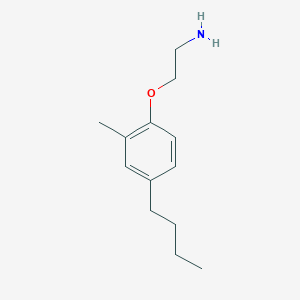
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
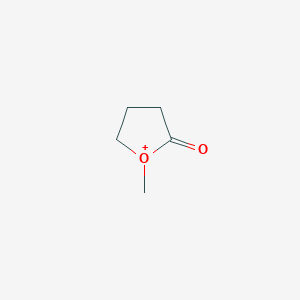
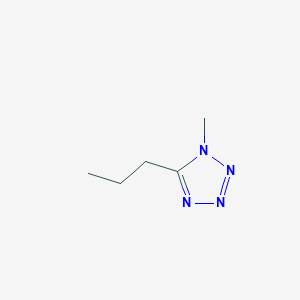
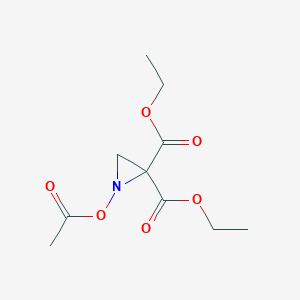
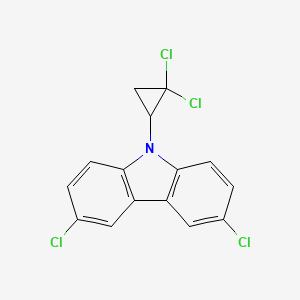
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
